molecular formula C26H27N3O6S B2521382 N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide CAS No. 1025032-66-9

N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide

Cat. No. B2521382
CAS RN: 1025032-66-9
M. Wt: 509.58
InChI Key: JBFVHXKRCJKUFK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a piperazine ring, a tosyl group, and a benzamide group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The furan ring, piperazine ring, tosyl group, and benzamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the furan ring is aromatic and can participate in electrophilic aromatic substitution reactions. The piperazine ring can act as a bidentate ligand, binding to metal ions through its nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl groups and the ability of the piperazine ring to form hydrogen bonds could affect its solubility .

Scientific Research Applications

Anticancer Activity

Furan derivatives have garnered attention due to their potential as antitumor agents. This compound’s unique structure, incorporating both furan and piperazine moieties, could contribute to its cytotoxic effects. Researchers are investigating its ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .

Anti-Tubercular Properties

Given the global health challenge posed by tuberculosis (TB), compounds with anti-TB activity are crucial. The presence of the furan ring in this molecule suggests potential antimycobacterial effects. Researchers may explore its efficacy against Mycobacterium tuberculosis, especially in combination with other TB drugs .

Analgesic and Anti-Inflammatory Effects

Furan derivatives have been studied for their analgesic properties. This compound’s structural features may contribute to pain relief by interacting with opioid receptors or modulating inflammatory pathways. Investigating its potential as an analgesic or anti-inflammatory agent is warranted .

Neuroprotective Applications

The furan ring’s presence often correlates with neuroprotective effects. Researchers might explore whether this compound can mitigate neurodegenerative conditions or enhance neuronal survival. Investigations into its interactions with neurotransmitter systems and neuroinflammation pathways are essential .

Antibacterial and Antifungal Activity

Furan derivatives exhibit promising antibacterial and antifungal properties. This compound’s piperazine and furan moieties could contribute to its efficacy against microbial pathogens. Researchers may evaluate its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties have not been reported for this specific compound .

Future Directions

Future research could involve studying the compound’s properties in more detail, synthesizing derivatives with different functional groups, and testing its biological activity .

properties

IUPAC Name

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6S/c1-18-5-9-20(10-6-18)23(30)27-24(36(33,34)21-11-7-19(2)8-12-21)26(32)29-15-13-28(14-16-29)25(31)22-4-3-17-35-22/h3-12,17,24H,13-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFVHXKRCJKUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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